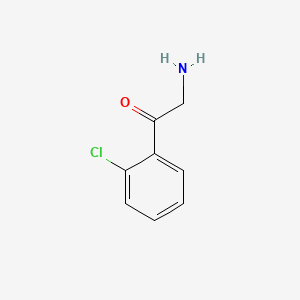

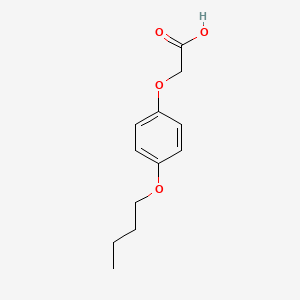

2-(4-Aminophenoxy)acetamide

Vue d'ensemble

Description

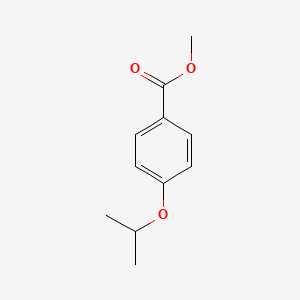

2-(4-Aminophenoxy)acetamide is a chemical compound that serves as a building block for various pharmacologically active molecules. It is particularly relevant in the synthesis of dual hypoglycemic agents, which are compounds that can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), potentially offering therapeutic benefits for the treatment of diabetes .

Synthesis Analysis

The synthesis of ethyl-2-(4-aminophenoxy)acetate, a closely related ester of 2-(4-Aminophenoxy)acetamide, has been reported as a straightforward process. It involves the alkylation of 4-nitrophenol with ethyl bromoacetate followed by a selective reduction of the nitro group. This reduction is achieved using a simple reaction with NH4Cl/Fe, yielding highly pure crystals of the product . This method demonstrates an efficient pathway to synthesize precursors for dual GK and PPARγ activators without the need for complex reaction conditions or nascent hydrogen.

Molecular Structure Analysis

The molecular structure of ethyl-2-(4-aminophenoxy)acetate has been thoroughly characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is significantly influenced by cooperative non-covalent interactions, such as H…H, H…C, and O…H interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-(4-Aminophenoxy)acetamide, the synthesis process of its ester analog suggests that the amine group could be involved in subsequent reactions to form more complex molecules. For instance, the amine group could participate in the formation of amides or ureas, which are common functionalities in drug molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl-2-(4-aminophenoxy)acetate have been explored through experimental and theoretical methods. The compound's experimental UV/Vis spectra exhibit two bands, which have been assigned to electronic transitions based on TD-DFT calculations. These findings provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets . Additionally, the crystal structure analysis provides valuable information about the solid-state properties of the compound, such as its stability and intermolecular interactions .

Applications De Recherche Scientifique

Synthesis and Kinetics

2-(4-Aminophenoxy)acetamide is an important compound in the synthesis of various chemical structures. One notable application is in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs. This process, using different acyl donors like vinyl acetate, and various parameters such as solvent and temperature, is crucial in synthesizing specific pharmaceutical compounds (Magadum & Yadav, 2018).

Analytical Chemistry

In analytical chemistry, techniques like nuclear magnetic resonance (NMR) utilize derivatives of 2-(4-Aminophenoxy)acetamide. For instance, 4-aminophenol, a derivative, is used in determining impurities in pharmaceuticals, highlighting its role in quality control and drug safety assessments (Forshed, Andersson, & Jacobsson, 2002).

Organic Chemistry and Materials Science

The compound finds application in organic chemistry, particularly in synthesizing novel structures like tripodal N-substituted melamines. These are derivatives of (4-aminophenoxy)acetic acid and are significant in the development of new materials and chemicals (Morar et al., 2015).

Biochemistry and Microbiology

In the field of biochemistry and microbiology, derivatives of 2-(4-Aminophenoxy)acetamide are used to study microbial metabolite transformation. These studies help in understanding biochemical pathways and microbial interactions with organic compounds, contributing to environmental science and microbiology (Girel et al., 2022).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(4-Aminophenoxy)acetamide are synthesized for potential applications in drugs. For example, they are explored as selective β3-adrenergic receptor agonists, which have implications in treating conditions like obesity and diabetes (Maruyama et al., 2012).

Anticancer and Anti-Inflammatory Research

The compound's derivatives have been studied for their potential anticancer, anti-inflammatory, and analgesic properties. This includes the development of new chemical entities that could potentially be therapeutic agents in treating various diseases (Rani et al., 2014).

Environmental Chemistry

In environmental chemistry, the degradation pathways and photocatalytic properties of compounds like paracetamol, derived from N-(4-hydroxyphenyl)acetamide, are studied. This research is significant in understanding the environmental impact and breakdown of pharmaceutical compounds (Jallouli et al., 2017).

Safety And Hazards

2-(4-Aminophenoxy)acetamide is classified as an irritant . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

IUPAC Name |

2-(4-aminophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKCPIVADVZEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388583 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)acetamide | |

CAS RN |

58232-55-6 | |

| Record name | 2-(4-aminophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.